molecular formula C11H12ClNO3 B1268263 Ethyl 3-[(chloroacetyl)amino]benzoate CAS No. 58915-19-8

Ethyl 3-[(chloroacetyl)amino]benzoate

Cat. No.: B1268263
CAS No.: 58915-19-8
M. Wt: 241.67 g/mol
InChI Key: GWRKWJKNWBWCPD-UHFFFAOYSA-N
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Description

Ethyl 3-[(chloroacetyl)amino]benzoate is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileukemic Activity

Ethyl 3-[(chloroacetyl)amino]benzoate derivatives, specifically ureidothiazole and ureidothiadiazole derivatives, have been investigated for their antileukemic activity against leukemia P-388 tumor system in mice. The presence of structural units like "isothioureido" [N-C(S-)=N-] or "isothiosemicarbazono" [N-C(S-)=N-N=] has been highlighted as significant for the activity of these compounds in this context (Zee-Cheng & Cheng, 1979).

Metabolism in Isolated Rabbit Ears

The metabolism of ethyl 4-aminobenzoate (a compound structurally similar to this compound) has been studied using isolated rabbit ears. The research explored how the metabolic patterns in the skin vary depending on the route (cutaneous absorption or blood circulation) by which the xenobiotic reaches the skin enzymes. This study provides insights into the metabolic pathways and could be essential for understanding the dermatological implications of related compounds (Henrikus & Kampffmeyer, 1993).

Analgesic Activities

Research has been conducted on (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, which are structurally related to this compound, for their analgesic and anti-inflammatory properties. Compounds from this study were found to be significantly more potent than reference compounds, suggesting the potential use of similar compounds in analgesic applications (Manoury et al., 1979).

Neuroleptic Activity

The neuroleptic activity of compounds structurally related to this compound has been evaluated. Specific benzamides of N,N-disubstituted ethylenediamines and other related structures have been synthesized and tested for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a good correlation between structure and activity in the series. These results could inform the design of neuroleptics based on similar structural frameworks (Iwanami et al., 1981).

Aflatoxin Production Inhibition

Ethyl-rho-aminobenzoate, a compound with a similar structure, has been studied for its inhibitory effects on mycelial growth and aflatoxin production by A. flavus in groundnut. This research highlights the potential of similar compounds to act as fungicides against toxigenic A. flavus, an application that could be valuable in food safety and preservation (Uraih & Offonry, 1981).

Mechanism of Action

The mechanism of action of Ethyl 3-[(chloroacetyl)amino]benzoate is not provided in the search results. It is typically used for research purposes.

Properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-4-3-5-9(6-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRKWJKNWBWCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277742
Record name Ethyl 3-[(2-chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58915-19-8
Record name Ethyl 3-[(2-chloroacetyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58915-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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